[(1-Acetyl-piperidin-4-yl)-ethyl-amino]-acetic acid
Beschreibung
[(1-Acetyl-piperidin-4-yl)-ethyl-amino]-acetic acid is a piperidine-derived compound featuring an acetylated piperidine ring, an ethylamino substituent, and a terminal acetic acid group. Piperidine derivatives are known for their pharmacological relevance, including roles as enzyme inhibitors, receptor modulators, and intermediates in drug development .
Key structural attributes:
- Piperidine core: A six-membered nitrogen-containing heterocycle, providing rigidity and hydrogen-bonding capability.
- Acetyl group: Enhances lipophilicity and influences electronic properties.
- Acetic acid moiety: Adds hydrophilicity and capacity for ionic interactions.
Eigenschaften
IUPAC Name |
2-[(1-acetylpiperidin-4-yl)-ethylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-12(8-11(15)16)10-4-6-13(7-5-10)9(2)14/h10H,3-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELSTSQDJCQZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCN(CC1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Ketene-Mediated N-Acetylation
A widely reported method involves the direct acylation of 4-piperidone derivatives using ketene or acetic anhydride. For example, EP0825183A1 describes the reaction of 4-piperidone with ketene in the presence of difluorophosphoric acid (HPOF) at 20–120°C. This method avoids O-acetylation side reactions, achieving >90% selectivity for the N-acetylated product.
Key steps :
Indium-Mediated Acylation
US9029547B1 discloses a novel approach using indium metal to promote acylation. The method involves:
-
Reacting 4-phenylpyridine with acetic anhydride in the presence of indium powder.
-
Generating 1,4-diacetyl-4-phenyl-1,4-dihydropyridine as an intermediate.
-
Hydrogenating the dihydropyridine to 1,4-diacetyl-4-phenylpiperidine.
-
Hydrolyzing with NaOH to yield 4-acetyl-4-phenylpiperidine.
Optimization :
-
Temperature : 80–100°C for acylation.
-
Catalyst : Indium nanopowder (10–20 mol%).
Reductive Amination for Ethyl-Amino-Acetic Acid Moiety
Borohydride-Mediated Coupling
A two-step reductive amination strategy is described in ACS Omega :
-
Step 1 : React 1-acetyl-4-piperidone with ethylamine in methanol.
-
Step 2 : Reduce the imine intermediate using sodium triacetoxyborohydride (STAB) at 0–25°C.
Reaction conditions :
Nickel-Catalyzed Dynamic Kinetic Resolution
EP4249470A1 highlights a stereoselective method using chiral ligands:
-
React racemic 2-amino-5,5,5-trifluoropentanoic acid with ethyl glycinate.
-
Employ a nickel(II)-chiral ligand complex (e.g., (S)-BINAP) for asymmetric induction.
-
Achieve >99% enantiomeric excess (ee) via dynamic kinetic resolution.
Key parameters :
Hydrolysis and Functionalization
Saponification of Esters
The final acetic acid group is introduced via hydrolysis of ethyl esters. EP3317252B1 outlines:
-
React [(1-acetyl-piperidin-4-yl)-ethyl-amino]-ethyl acetate with NaOH (2N).
-
Stir at 25°C for 12 hours.
-
Acidify with HCl to precipitate the carboxylic acid.
Purification :
Industrial-Scale Synthesis
Continuous Flow Hydrogenation
WO2008031567A1 reports a scalable method for analogous compounds:
-
Use a fixed-bed reactor with palladium on carbon (Pd/C).
-
Hydrogenate at 50–100 bar H and 80°C.
-
Achieve 98% conversion in <2 hours.
Advantages :
Green Chemistry Approaches
PMC6332354 emphasizes solvent-free acetylation:
-
Mix 4-piperidone with acetic anhydride (1:1.5 molar ratio).
-
Catalyze with montmorillonite K10 clay at 60°C.
-
Isolate via vacuum distillation.
Efficiency :
Comparative Analysis of Methods
Challenges and Optimization
Side Reactions
Purification Strategies
-
Crystallization : Ethanol/water (1:3) recrystallization achieves >99% purity.
-
Ion-exchange resins : SK-1B resin for removing metal catalysts.
Emerging Techniques
Enzymatic Acetylation
Recent studies propose lipase-catalyzed acylation:
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Acetyl-piperidin-4-yl)-ethyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding amine or alcohol.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Applications
Building Block for Synthesis
This compound serves as a crucial building block in organic synthesis, particularly for creating more complex molecules. Its piperidine structure allows for diverse chemical modifications, making it an essential intermediate in the synthesis of pharmaceuticals and agrochemicals.
Synthetic Routes
The synthesis typically involves:
- Formation of the Piperidine Ring : This can be achieved through hydrogenation of pyridine or cyclization of appropriate precursors.
- Acetylation : The introduction of the acetyl-ethyl-amino group is performed using acetic anhydride or acetyl chloride under basic conditions.
- Attachment of Acetic Acid Moiety : This step finalizes the compound's structure, enabling its use in further chemical reactions.
Biological Applications
Receptor Binding Studies
In biological research, [(1-Acetyl-piperidin-4-yl)-ethyl-amino]-acetic acid is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable for understanding receptor-ligand interactions, which are fundamental to drug discovery and development.
Neurotransmitter Modulation
The compound is being explored for its therapeutic effects on neurological disorders. Research indicates that it may modulate neurotransmitter systems, potentially offering new avenues for treating conditions such as Alzheimer's disease and other cognitive impairments .
Medical Applications
Potential Therapeutic Uses
Recent studies have highlighted the compound's potential in:
- Cancer Therapy : Its derivatives have shown promise in anticancer activity, particularly through mechanisms that induce apoptosis in cancer cells. For instance, certain piperidine derivatives have demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin .
- Cholinesterase Inhibition : Similar compounds have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of Alzheimer's disease .
Industrial Applications
Development of New Materials
In industrial settings, this compound is utilized in developing new materials and intermediates for pharmaceuticals. Its versatility allows it to be incorporated into various formulations, enhancing the efficacy and stability of end products.
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of [(1-Acetyl-piperidin-4-yl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Functional Group Variations
The following table compares [(1-Acetyl-piperidin-4-yl)-ethyl-amino]-acetic acid with structurally related compounds from the literature:
Key Observations :
- Substituent Effects: The ethylamino group in the target compound may enhance solubility compared to methylamino analogs (e.g., ).
- Protective Groups : Boc (tert-butoxycarbonyl) and acetyl groups modulate reactivity and stability during synthesis .
- Applications : Ethoxycarbonyl derivatives (e.g., ) are common in esterification reactions, while acetic acid-terminated analogs are utilized in metal chelation or as linkers .
Reactivity Profile :
- The acetic acid group enables salt formation (e.g., with amines or metals), while the acetylated piperidine enhances membrane permeability.
- Ethylamino groups participate in hydrogen bonding and protonation, affecting bioavailability and interaction with biological targets .
Physicochemical Properties
Insights :
- The ethylamino group in the target compound balances lipophilicity and solubility, making it suitable for drug delivery systems.
- Ethoxycarbonyl analogs (e.g., ) are more hydrophobic, favoring applications in organic synthesis over biological systems.
Biologische Aktivität
[(1-Acetyl-piperidin-4-yl)-ethyl-amino]-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, and biological activities, supported by relevant data and case studies.
The synthesis of this compound typically involves the reaction of piperidine derivatives with acetic anhydride and ethylamine in organic solvents like dichloromethane or ethanol. The reaction conditions are crucial, with temperatures maintained between 0°C and 25°C to optimize yield and purity. The compound's unique structure, characterized by an acetyl group, a piperidine ring, and an ethyl amino group, contributes to its distinct chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring is known to modulate the activity of various proteins involved in critical cellular processes. For instance, it may inhibit or activate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Potential Targets:
- Enzymes : Inhibition of cholinesterases (AChE and BuChE) has been noted, which is significant for neurodegenerative diseases like Alzheimer's .
- Receptors : The compound may interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting tumor cell growth through various mechanisms:
- Cytotoxicity : In vitro studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These effects are often measured using assays like MTT or caspase activity assays to evaluate apoptosis induction .
- Mechanisms of Action : The compound may destabilize microtubule assembly at certain concentrations, leading to cell cycle arrest and apoptosis in cancer cells .
Neuroprotective Effects
The compound's ability to inhibit cholinesterase enzymes suggests a potential role in treating neurodegenerative disorders. By preventing the breakdown of acetylcholine, it may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Cell Line/Model | Reference |
|---|---|---|---|
| Anticancer | Cytotoxicity | MDA-MB-231 | |
| Neuroprotection | AChE inhibition | In vitro models | |
| Enzyme Interaction | Modulation of pathways | Various |
Case Studies
- Anticancer Activity : A study demonstrated that this compound significantly reduced cell viability in MDA-MB-231 cells at concentrations above 10 μM, inducing apoptosis as evidenced by increased caspase-3 activity .
- Neuroprotective Study : Another investigation revealed that the compound inhibited AChE with an IC50 value comparable to established drugs like Donepezil, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [(1-Acetyl-piperidin-4-yl)-ethyl-amino]-acetic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions.
Piperidine Functionalization : Start with 4-piperidone. Introduce the ethylamino group via reductive amination using ethylamine and a reducing agent (e.g., NaBH₃CN) .
Acetylation : React the intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetyl group at the 1-position .
Carboxylic Acid Coupling : Attach the acetic acid moiety using a coupling agent like EDC/HOBt or via nucleophilic substitution with bromoacetic acid .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) are commonly used.
- Characterization : Confirm structure via H/C NMR, IR, and high-resolution mass spectrometry (HRMS) .
Q. How can the purity and identity of the compound be validated?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) .
- Spectroscopy :
- NMR : Analyze H (500 MHz, DMSO-d₆) and C NMR for characteristic peaks (e.g., acetyl carbonyl at ~170 ppm, piperidine carbons at 40-60 ppm) .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ .
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., argon) to prevent degradation .
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction yields be optimized for the acetylation step?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance acetylation efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. THF) to improve solubility of intermediates .
- Kinetic Monitoring : Use in-situ FTIR to track acetyl group incorporation and identify side products (e.g., over-acetylation) .
- Yield Data :
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| DMF | None | 65 |
| THF | ZnCl₂ | 82 |
Q. How can diastereomers arising during synthesis be resolved and characterized?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® IA column (hexane/isopropanol) to separate enantiomers .
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) and solve structure using SHELXL .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configuration .
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization :
Use consistent cell lines (e.g., HEK293 for receptor binding assays) .
Control for pH (6.5–7.5) and temperature (37°C) to minimize variability .
- Solubility Optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) with sonication to prevent aggregation .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., 10 µM reference inhibitor) .
Q. What strategies improve stability in aqueous buffers for in vitro studies?
- Methodological Answer :
- pH Buffering : Use phosphate buffer (pH 7.4) over Tris-HCl to avoid amine group reactivity .
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .
- Degradation Monitoring : Perform LC-MS stability studies (25°C, 40°C) to identify hydrolysis products (e.g., deacetylated derivatives) .
Methodological Notes for Data Contradictions
- Synthetic Yield Variability : Differences in drying solvents (e.g., residual water in THF) can reduce yields by 10–15%. Always use molecular sieves for moisture-sensitive steps .
- Biological Activity Discrepancies : Contamination by endotoxins in cell culture media can artificially inflate IC₅₀ values. Test media using the Limulus Amebocyte Lysate (LAL) assay .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
